molecular formula C16H15NO3 B14366141 2-[(2-Methylphenoxy)acetyl]benzamide CAS No. 93887-41-3

2-[(2-Methylphenoxy)acetyl]benzamide

Cat. No.: B14366141
CAS No.: 93887-41-3
M. Wt: 269.29 g/mol
InChI Key: GXNUKSDUSXEYLI-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)acetyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-methylphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenoxy)acetyl]benzamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with benzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenoxy)acetyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Brominated derivatives.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenoxy)acetyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)acetic acid
  • 2-(2-Methylphenoxy)acetyl chloride
  • 2-(2-Methylphenoxy)acetamide

Uniqueness

2-[(2-Methylphenoxy)acetyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

93887-41-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[2-(2-methylphenoxy)acetyl]benzamide

InChI

InChI=1S/C16H15NO3/c1-11-6-2-5-9-15(11)20-10-14(18)12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3,(H2,17,19)

InChI Key

GXNUKSDUSXEYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)C2=CC=CC=C2C(=O)N

Origin of Product

United States

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